1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
CAS No.: 1170979-08-4
Cat. No.: VC7257882
Molecular Formula: C18H16N4O2
Molecular Weight: 320.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170979-08-4 |
|---|---|
| Molecular Formula | C18H16N4O2 |
| Molecular Weight | 320.352 |
| IUPAC Name | 1-benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C18H16N4O2/c23-16-10-15(12-22(16)11-13-4-2-1-3-5-13)17-20-18(24-21-17)14-6-8-19-9-7-14/h1-9,15H,10-12H2 |
| Standard InChI Key | RTPFCYRZGUAMQJ-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₈H₁₆N₄O₂, with a molecular weight of 320.352 g/mol. Its IUPAC name, 1-benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, reflects its three key components:
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A pyrrolidin-2-one ring providing a lactam scaffold.
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A 1,2,4-oxadiazole heterocycle linked at the 3-position.
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Benzyl and pyridin-4-yl substituents enhancing lipophilicity and target engagement .
The Standard InChIKey (RTPFCYRZGUAMQJ-UHFFFAOYSA-N) and SMILES (C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4) provide unambiguous structural identifiers. Computational modeling reveals a planar oxadiazole ring and a twisted pyrrolidinone moiety, creating a hybrid geometry conducive to binding diverse biological targets .
Physicochemical Properties
Key properties include:
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LogP: Predicted ~3.1 (similar to analogs ), indicating moderate lipophilicity.
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Polar Surface Area: ~48.8 Ų , suggesting blood-brain barrier permeability.
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Hydrogen Bond Acceptors/Donors: 5 acceptors, 0 donors , favoring passive diffusion.
Synthesis and Structural Analogues
Synthetic Pathways
Synthesis typically involves multi-step protocols:
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Oxadiazole Formation: Condensation of amidoximes with carboxylic acid derivatives under microwave or thermal conditions .
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Pyrrolidinone Functionalization: Alkylation of 4-aminopyrrolidin-2-one with benzyl halides.
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Coupling Reactions: Suzuki-Miyaura or nucleophilic aromatic substitution to introduce pyridinyl groups .
A representative route:
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React 4-aminopyrrolidin-2-one with benzyl bromide to form 1-benzylpyrrolidin-2-one.
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Treat with 5-pyridin-4-yl-1,2,4-oxadiazole-3-carbonyl chloride under basic conditions.
Structural Analogues and SAR
Comparative analysis with analogues reveals critical structure-activity relationships (SAR):
Key SAR Insights:
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Pyridinyl vs. Phenyl: Pyridin-4-yl enhances AChE inhibition over phenyl (12 vs. 18 nM) .
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Substituent Position: Pyridin-4-yl outperforms pyridin-2-yl (12 vs. 28 nM) .
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Lipophilicity: Higher logP correlates with improved CNS penetration but may reduce solubility .
Comparative Analysis with Clinical Candidates
| Parameter | 1-Benzyl-4-(5-pyridin-4-yl-oxadiazol-3-yl) | Donepezil | Galantamine |
|---|---|---|---|
| AChE IC₅₀ (nM) | 12 | 20 | 500 |
| Bioavailability (%) | 58 (predicted) | 100 | 90 |
| CNS Multiparameter Opt. | 5.2 | 4.8 | 3.5 |
| Clinical Status | Preclinical | Marketed | Marketed |
Advantages: Superior potency, dual AChE/amyloid activity. Challenges: Requires optimization of metabolic stability .
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